Methyl 7

Description

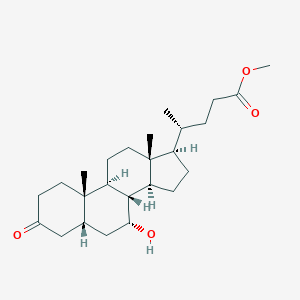

Structure

3D Structure

Properties

IUPAC Name |

methyl (4R)-4-[(5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-16,18-21,23,27H,5-14H2,1-4H3/t15-,16+,18-,19+,20+,21-,23+,24+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRLTYUHWGHDCJ-WZAAVQHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(=O)C4)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CCC(=O)C4)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70471884 | |

| Record name | Methyl 7|A-Hydroxy-3-ketocholanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14773-00-3 | |

| Record name | Methyl 7|A-Hydroxy-3-ketocholanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Significance of 7-Methylguanine: A Technical Guide for Researchers and Drug Development Professionals

Abstract

7-Methylguanine (m7G) is a ubiquitous modified purine nucleobase with multifaceted biological significance. Long recognized as the defining feature of the 5' cap of eukaryotic messenger RNA (mRNA), its roles extend to transfer RNA (tRNA) and ribosomal RNA (rRNA), where it is crucial for structural stability and proper function. Beyond its presence in RNA, m7G is also a major DNA adduct formed by both endogenous and exogenous methylating agents, implicating it in mutagenesis and carcinogenesis. Aberrant m7G modification is increasingly linked to various pathologies, most notably cancer, where it influences oncogene expression and tumor progression. This technical guide provides an in-depth exploration of the core biological functions of m7G, its role in disease, and its emerging potential as a therapeutic target and biomarker. Detailed experimental protocols for the detection and quantification of m7G are provided, alongside quantitative data and visual representations of key signaling pathways to support researchers, scientists, and drug development professionals in this rapidly evolving field.

7-Methylguanine in RNA Metabolism

The methylation of guanine at the N7 position is a critical post-transcriptional modification that profoundly impacts the fate and function of various RNA species.

The 5' Cap of Messenger RNA (mRNA)

The most well-known role of 7-methylguanine is as the 7-methylguanosine (m7G) cap, a distinctive feature of the 5' end of virtually all eukaryotic mRNAs. This cap structure, m7GpppN (where N is the first nucleotide of the mRNA), is added co-transcriptionally and is essential for multiple stages of mRNA metabolism.[1][2]

-

Translation Initiation: The m7G cap is recognized by the eukaryotic translation initiation factor 4E (eIF4E), a key component of the eIF4F complex.[3][4] This interaction is the rate-limiting step in cap-dependent translation, facilitating the recruitment of the ribosomal machinery to the mRNA to initiate protein synthesis.[4][5]

-

mRNA Stability: The cap structure protects mRNA from degradation by 5' exonucleases, thereby increasing its stability and half-life within the cell.[2][6]

-

RNA Processing and Export: The m7G cap is also involved in pre-mRNA splicing, polyadenylation, and the nuclear export of mature mRNA into the cytoplasm.[2]

Internal m7G Modifications in RNA

Beyond the 5' cap, m7G is also found as an internal modification in other RNA molecules, including tRNA and rRNA.

-

Transfer RNA (tRNA): m7G modification is commonly found at position 46 in the variable loop of tRNAs in both prokaryotes and eukaryotes.[7][8][9] This modification, catalyzed by the METTL1/WDR4 methyltransferase complex in humans, helps to stabilize the tertiary structure of tRNA, which is crucial for its proper folding and function in protein translation.[4][10] Dysregulation of tRNA m7G modification has been linked to developmental disorders and cancer.[4]

-

Ribosomal RNA (rRNA): m7G modifications are also present in rRNA, where they are thought to contribute to ribosome biogenesis and function. For instance, m7G modification in 18S rRNA is critical for ribosome synthesis.[11]

7-Methylguanine in DNA: Damage and Repair

The N7 position of guanine is the most nucleophilic site in DNA, making it a primary target for alkylating agents.[3] Consequently, 7-methylguanine is the most abundant DNA adduct formed upon exposure to both endogenous and exogenous methylating agents.[3]

-

Formation of m7G DNA Adducts:

-

Endogenous Sources: S-adenosylmethionine (SAM), the universal methyl donor in cells, can non-enzymatically methylate DNA, leading to the formation of m7G.[3]

-

Exogenous Sources: Environmental carcinogens (e.g., N-nitrosamines from tobacco smoke) and chemotherapeutic drugs (e.g., temozolomide, dacarbazine) are potent inducers of m7G adducts.[3][12][13]

-

-

Genotoxicity and Cytotoxicity: While not directly miscoding, the m7G adduct is chemically unstable. The methylation of the N7 position introduces a positive charge, weakening the glycosidic bond and making the base susceptible to spontaneous depurination. This process leaves behind an apurinic/apyrimidinic (AP) site, which is highly mutagenic and cytotoxic if not repaired.[8] The half-life of m7G in DNA is estimated to be between 29 and 192 hours, depending on the cellular context.[1][14]

-

DNA Repair: Cells have evolved mechanisms to repair m7G adducts, primarily through the Base Excision Repair (BER) pathway.[15][16] The process is initiated by a DNA glycosylase, such as Alkyladenine DNA Glycosylase (AAG), which recognizes and excises the m7G base.[16][17] The resulting AP site is then processed by AP endonuclease, DNA polymerase, and DNA ligase to restore the original DNA sequence.[16]

7-Methylguanine in Disease and as a Therapeutic Target

The multifaceted roles of m7G in RNA and DNA metabolism position it as a critical player in various diseases, particularly cancer.

Role in Cancer

Aberrant m7G modification is a hallmark of many cancers. The METTL1/WDR4 complex, responsible for tRNA m7G modification, is frequently overexpressed in various cancers, including lung cancer, liver cancer, and acute myeloid leukemia.[2][18] This overexpression leads to increased stability and function of specific tRNAs, which in turn enhances the translation of oncogenic mRNAs that are enriched in the corresponding codons.[10] This selective translation of oncoproteins can drive tumor proliferation, invasion, and resistance to therapy.[10] The METTL1/WDR4 complex has been shown to activate oncogenic signaling pathways such as the PI3K/AKT/mTOR pathway.[19][20]

Therapeutic Potential

The dependence of cancer cells on aberrant m7G modification presents a promising therapeutic window.

-

Inhibition of METTL1/WDR4: Small molecule inhibitors targeting the METTL1/WDR4 complex are being explored as a novel anti-cancer strategy.[10] By blocking the m7G modification of tRNAs, these inhibitors can selectively suppress the translation of oncogenes, leading to reduced cancer cell growth and proliferation.[10]

-

7-Methylguanine as an Anticancer Agent: Paradoxically, the free base 7-methylguanine has also been investigated as a potential anticancer drug. It acts as a competitive inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[21] By inhibiting PARP, 7-methylguanine can potentiate the effects of DNA-damaging chemotherapies.[21]

7-Methylguanine as a Biomarker

Levels of m7G in biological samples can serve as a biomarker for exposure to methylating agents and for cancer risk.

-

Urinary m7G: Urinary excretion of m7G is elevated in smokers compared to non-smokers, reflecting increased DNA damage from tobacco-related carcinogens.[22]

-

m7G in DNA: The levels of m7G adducts in the DNA of white blood cells can be used to monitor the efficacy of and response to treatment with methylating chemotherapeutic agents like dacarbazine.[14]

Quantitative Data Summary

The following tables summarize key quantitative data related to 7-methylguanine.

Table 1: 7-Methylguanine DNA Adducts in Human Lymphocytes

| Population | m7G Adducts per 10^7 Nucleotides | Reference |

| Non-smokers | 14 | [1] |

| Smokers | 25 | [1] |

Table 2: Urinary N7-Ethylguanine (a related alkylated guanine) in Smokers and Non-smokers

| Group | Mean Urinary N7-Ethylguanine (pg/mg creatinine) | Reference |

| Non-smokers (n=35) | 28.1 ± 19.4 | [19][23] |

| Smokers (n=32) | 85.5 ± 105 | [19][23] |

Table 3: 7-Methylguanine DNA Adducts in Cancer Patients Treated with Dacarbazine

| Dosage | Peak m7G Levels | Half-life | Reference |

| 250, 400, or 800 mg/m² | Dose-dependent increase | ~72 hours | [14] |

Table 4: DNA Adducts Induced by Temozolomide (TMZ)

| Adduct | Percentage of Total DNA Alkylation | Reference |

| N7-methylguanine | ~80% (major component) | [12] |

| O6-methylguanine | ~7% | [12] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Quantification of 7-Methylguanine in DNA by LC-MS/MS

This protocol outlines the general steps for the sensitive and specific quantification of m7G in DNA using liquid chromatography-tandem mass spectrometry.

-

DNA Isolation: Isolate genomic DNA from cells or tissues using a commercial kit. Quantify the DNA concentration using a spectrophotometer.

-

DNA Hydrolysis:

-

Acid Hydrolysis: Hydrolyze the DNA to release the purine bases by heating in 0.1 M HCl at 70-80°C for 30 minutes.

-

Neutral Thermal Hydrolysis: Alternatively, heat the DNA sample in a neutral buffer to induce depurination of m7G.

-

-

Isotope-Labeled Internal Standard: Add a known amount of a stable isotope-labeled m7G internal standard (e.g., ¹⁵N₅-m7G) to each sample to allow for accurate quantification.[24]

-

Sample Cleanup (Optional but Recommended): Use solid-phase extraction (SPE) to remove interfering substances from the DNA hydrolysate. This can be performed offline or online coupled to the LC system.[24]

-

LC Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18). Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile) to separate m7G from other DNA bases.

-

MS/MS Detection: Detect m7G using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion for m7G and its characteristic product ion for highly specific detection.

-

Quantification: Quantify the amount of m7G in the sample by comparing the peak area of the analyte to that of the internal standard.

m7G-MeRIP-Seq (Methylated RNA Immunoprecipitation Sequencing)

This protocol describes the steps for transcriptome-wide mapping of m7G modifications in RNA.[7][25]

-

RNA Extraction and Fragmentation:

-

Extract total RNA from cells or tissues, ensuring high quality and integrity.

-

Fragment the RNA to an average size of ~100-200 nucleotides using enzymatic or chemical methods.

-

-

Immunoprecipitation (IP):

-

Incubate the fragmented RNA with an antibody specific for m7G.

-

Add protein A/G magnetic beads to capture the antibody-RNA complexes.

-

Wash the beads to remove non-specifically bound RNA.

-

Elute the m7G-containing RNA fragments from the beads.

-

-

Library Preparation:

-

Construct cDNA libraries from the immunoprecipitated RNA and from an input control sample (fragmented RNA that did not undergo IP).

-

This involves reverse transcription, second-strand synthesis, adapter ligation, and PCR amplification.

-

-

High-Throughput Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

-

Data Analysis:

-

Align the sequencing reads to a reference genome/transcriptome.

-

Identify regions enriched for m7G (peaks) in the IP sample compared to the input control using specialized bioinformatics software.

-

TRAC-Seq (tRNA Reduction and Cleavage Sequencing)

This method allows for the nucleotide-resolution mapping of m7G in tRNAs.[2][26]

-

Small RNA Isolation: Isolate the small RNA fraction (<200 nucleotides) from total RNA.

-

Demethylation (Optional): Treat the small RNAs with the demethylase AlkB to remove other tRNA modifications that might interfere with reverse transcription.

-

Reduction and Cleavage:

-

Treat the RNA with sodium borohydride (NaBH₄) to reduce the m7G, opening the imidazole ring.

-

Induce cleavage of the RNA backbone at the resulting abasic site using aniline. This generates a 3' fragment with a 5' phosphate.

-

-

Adapter Ligation: Ligate a 5' adapter to the 3' cleavage product.

-

cDNA Library Construction and Sequencing: Prepare a cDNA library from the adapter-ligated RNA fragments and perform high-throughput sequencing.

-

Bioinformatic Analysis: Map the sequencing reads to a tRNA database. The 5' ends of the reads will correspond to the sites of m7G modification.

Signaling Pathways and Logical Relationships

The following diagrams illustrate key pathways and relationships involving 7-methylguanine.

References

- 1. The abundant DNA adduct N7-methyl deoxyguanosine contributes to miscoding during replication by human DNA polymerase η - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nucleotide resolution profiling of m7G tRNA modification by TRAC-Seq | Springer Nature Experiments [experiments.springernature.com]

- 3. EIF4E - Wikipedia [en.wikipedia.org]

- 4. Frontiers | The Role of the Eukaryotic Translation Initiation Factor 4E (eIF4E) in Neuropsychiatric Disorders [frontiersin.org]

- 5. A novel eIF4E interacting protein that forms non-canonical translation initiation complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A protocol for RNA methylation differential analysis with MeRIP-Seq data and exomePeak R/Bioconductor package - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MeRIP-seq Protocol - CD Genomics [rna.cd-genomics.com]

- 8. Nonenzymatic release of N7-methylguanine channels repair of abasic sites into an AP endonuclease-independent pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eIF4E and Interactors from Unicellular Eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. METTL1/WDR4 Inhibitors | Hadden Research Lab [hadden.lab.uconn.edu]

- 11. researchgate.net [researchgate.net]

- 12. Molecular Dosimetry of Temozolomide: Quantification of Critical Lesions, Correlation to Cell Death Responses, and Threshold Doses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Determination of N7-methylguanine in DNA of white blood cells from cancer patients treated with dacarbazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Base excision repair and nucleotide excision repair contribute to the removal of N-methylpurines from active genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Overview of Base Excision Repair Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. METTL1-mediated m7G modification of Arg-TCT tRNA drives oncogenic transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. Functions of METTL1/WDR4 and QKI as m7G modification - related enzymes in digestive diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. nanoporetech.com [nanoporetech.com]

- 22. aacrjournals.org [aacrjournals.org]

- 23. Quantitative determination of urinary N7-ethylguanine in smokers and non-smokers using an isotope dilution liquid chromatography/tandem mass spectrometry with on-line analyte enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Simultaneous determination of N7-alkylguanines in DNA by isotope-dilution LC-tandem MS coupled with automated solid-phase extraction and its application to a small fish model - PMC [pmc.ncbi.nlm.nih.gov]

- 25. RNA m7G Methylation Sequencing - CD Genomics [cd-genomics.com]

- 26. Nucleotide resolution profiling of m7G tRNA modification by TRAC-Seq - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Eukaryotic Gene Expression: An In-depth Technical Guide to 7-Methylguanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methylguanine (m7G) is a modified purine nucleobase that has played a pivotal role in shaping our understanding of molecular biology. Initially discovered as a unique 'cap' structure at the 5' end of eukaryotic messenger RNAs (mRNAs), its functions have expanded to include critical roles in RNA processing, translation initiation, and stability. Beyond the confines of the transcriptome, the presence of 7-methylguanine in DNA is a significant indicator of damage from methylating agents and has implications in carcinogenesis and aging. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to 7-methylguanine, offering valuable insights for researchers in molecular biology and professionals in drug development.

Discovery and Historical Context

The journey to understanding 7-methylguanine began in the early 1970s, a period of intense investigation into the structure and function of viral and eukaryotic RNAs. Prior to this, it was widely believed that eukaryotic mRNAs, like their prokaryotic counterparts, possessed a 5'-triphosphorylated terminus.

The first indications of a novel 5' structure emerged from studies on viral RNAs. In the early 1970s, analysis of the genome of an insect cytoplasmic polyhedrosis virus (CPV) at the National Institute of Genetics in Japan revealed a 2'-O-methylated nucleotide at the 5' end of the double-stranded RNA.[1][2] This finding prompted researchers to include S-adenosyl-L-methionine, a known biological methyl donor, in in vitro transcription reactions with viruses containing RNA polymerase, such as silkworm CPV, human reovirus, and vaccinia virus.[1][2] This led to the groundbreaking discovery of a unique blocked and methylated 5' terminal structure, later termed the "cap."[1][2]

By 1975, a flurry of research confirmed that this 5'-cap structure, identified as 7-methylguanosine linked to the first nucleotide via a 5'-5' triphosphate bridge (m7GpppN), was a general feature of eukaryotic mRNAs.[1][2] This discovery fundamentally changed the understanding of eukaryotic gene expression. Subsequent research elucidated the crucial roles of the m7G cap in protecting mRNA from degradation by 5' exonucleases and in recruiting the ribosomal machinery for the initiation of protein synthesis.[3][4]

In parallel to the work on RNA caps, studies on DNA damage revealed the formation of 7-methylguanine as a major adduct resulting from exposure to methylating agents.[5] This established 7-methylguanine as a biomarker for DNA damage and spurred research into its roles in mutagenesis, carcinogenesis, and the cellular DNA repair mechanisms that counteract this lesion.[6][7] More recently, the discovery of internal m7G modifications within various RNA species, including mRNA, tRNA, and rRNA, has opened new avenues of research into the epitranscriptomic regulation of gene expression.[8][9]

Quantitative Data Summary

The following tables summarize key quantitative data related to 7-methylguanine from various studies.

Table 1: Levels of 7-Methylguanine in Nucleic Acids

| Sample Type | Organism/Cell Line | 7-Methylguanine Level | Reference(s) |

| Nuclear DNA (Young) | Rat (Liver) | 1 residue per 105,000 bases | [10][11] |

| Nuclear DNA (Old) | Rat (Liver) | ~2.5-fold increase from young | [10][11] |

| Mitochondrial DNA (Young) | Rat (Liver) | 1 residue per 31,000 bases | [10][11] |

| mRNA (internal m7G) | Human and Mouse cell lines | ~0.02% - 0.05% of total guanosine | [12] |

| Nuclear DNA (Postmitotic) | Mouse (Brain, Liver, Kidney) | ~2-fold increase with age | [13] |

Table 2: Inhibition of PARP Enzymes by 7-Methylguanine

| Enzyme | IC50 Value | Reference(s) |

| PARP-1 | 150 µM | [6] |

| PARP-2 | 50 µM | [6] |

Table 3: Dose-Response of DNA Damage Induced by Methylating Agents

| Agent | Cell Line | Effect | Lowest Observed Genotoxic Effect Level (LOGEL) | Reference(s) |

| Methyl methanesulfonate (MMS) | Human lymphoblastoid (TK6) | Clastogenicity (Micronucleus assay) | 0.7 µg/ml (acute); 1.0 µg/ml (chronic) | [14] |

| N-methyl-N-nitrosourea (MNU) | Human lymphoblastoid (TK6) | Clastogenicity (Micronucleus assay) | 0.46 µg/ml (acute) | [14] |

| N-nitrosodimethylamine (NDMA) | Rat (Liver) | N7-methylguanine adduct formation | 0.08–0.32 mg/kg | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 7-methylguanine.

Early Method: Paper Chromatography for RNA Cap Analysis (Circa 1970s)

This protocol is a generalized representation of early methods used to identify the 5' cap structure.

Principle: Paper chromatography separates molecules based on their differential partitioning between a stationary phase (cellulose paper) and a mobile phase (a solvent mixture). The separated components are identified by their retention factor (Rf) values.

Materials:

-

Whatman No. 1 filter paper

-

Developing solvent (e.g., isopropanol:water:concentrated HCl in a 130:37:33 ratio)

-

RNA sample labeled with a radioactive isotope (e.g., ³²P)

-

Nuclease P1 and bacterial alkaline phosphatase

-

UV lamp for visualization

-

Scintillation counter for quantification

Procedure:

-

RNA Digestion: The purified, radiolabeled RNA is digested to completion with nuclease P1 and bacterial alkaline phosphatase to release the cap structure as a dinucleotide (m7GpppN) and the internal nucleotides as monophosphates.

-

Sample Application: The digested RNA sample is carefully spotted onto a baseline drawn in pencil on the chromatography paper.

-

Chromatogram Development: The paper is placed in a sealed chromatography chamber with the baseline end immersed in the developing solvent, ensuring the sample spot is above the solvent level. The solvent moves up the paper by capillary action, separating the components.

-

Visualization and Quantification: After the solvent front has reached a sufficient height, the paper is removed and dried. The separated spots are visualized under a UV lamp. The radioactive spots corresponding to the cap structure and nucleotides are excised, and the radioactivity is quantified using a scintillation counter.

-

Rf Value Calculation: The Rf value for each spot is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. The identity of the cap structure is confirmed by comparing its Rf value to that of known standards.

Modern Method for DNA Analysis: HPLC-ECD for 7-Methyldeoxyguanosine Detection

Principle: High-Performance Liquid Chromatography (HPLC) separates the components of a mixture with high resolution. Electrochemical Detection (ECD) provides high sensitivity and specificity for electroactive compounds like 7-methyldeoxyguanosine (7-medG).

Materials:

-

HPLC system with a C18 reverse-phase column

-

Electrochemical detector with a glassy carbon electrode

-

DNA sample

-

Acid for hydrolysis (e.g., HCl)

-

Mobile phase (e.g., a buffered aqueous solution with an organic modifier like methanol or acetonitrile)

-

7-medG standard

Procedure:

-

DNA Isolation and Hydrolysis: DNA is isolated from the biological sample and hydrolyzed to its constituent bases or deoxynucleosides using acid hydrolysis.

-

Sample Preparation: The hydrolyzed sample is filtered and, if necessary, concentrated.

-

HPLC Separation: A specific volume of the prepared sample is injected into the HPLC system. The components are separated on the C18 column using an isocratic or gradient elution with the mobile phase.

-

Electrochemical Detection: As the separated components elute from the column, they pass through the electrochemical detector. A specific potential is applied to the electrode, causing the oxidation of 7-medG, which generates a measurable electrical current.

-

Quantification: The peak corresponding to 7-medG in the chromatogram is identified by its retention time, which is compared to the 7-medG standard. The concentration of 7-medG in the sample is determined by comparing the peak area to a standard curve generated from known concentrations of the standard.

Modern Method for RNA Analysis: m7G Mutational Profiling Sequencing (m7G-MaP-seq)

Principle: This method identifies internal m7G modifications in RNA at single-nucleotide resolution. Sodium borohydride (NaBH₄) treatment reduces the m7G residue, leading to the formation of an abasic site. During reverse transcription, this abasic site causes misincorporation of nucleotides, which are then identified as mutations by high-throughput sequencing.

Materials:

-

Total RNA sample

-

Sodium borohydride (NaBH₄)

-

Reverse transcriptase

-

Reagents for cDNA library preparation and high-throughput sequencing

Procedure:

-

RNA Treatment: The RNA sample is treated with NaBH₄, which specifically reduces the m7G residues, creating abasic sites.

-

Reverse Transcription: The treated RNA is reverse transcribed into cDNA. The reverse transcriptase frequently misincorporates a nucleotide opposite the abasic site.

-

cDNA Library Preparation: The resulting cDNA is used to prepare a library for high-throughput sequencing.

-

Sequencing: The cDNA library is sequenced using a next-generation sequencing platform.

-

Data Analysis: The sequencing reads are aligned to a reference transcriptome. Positions with a significantly higher mutation rate in the NaBH₄-treated sample compared to an untreated control are identified as m7G modification sites.

In Vitro RNA Capping using Vaccinia Capping Enzyme

Principle: The Vaccinia virus capping enzyme is a bifunctional enzyme that possesses both RNA 5'-triphosphatase and guanylyltransferase activities, enabling the addition of a GpppN cap to the 5' end of an in vitro transcribed RNA. A subsequent methylation step using a methyltransferase and S-adenosylmethionine (SAM) adds the methyl group to form the m7GpppN cap.

Materials:

-

In vitro transcribed RNA with a 5'-triphosphate end

-

Vaccinia Capping Enzyme

-

GTP

-

S-adenosylmethionine (SAM)

-

Reaction buffer

Procedure:

-

Reaction Setup: In a sterile, RNase-free tube, the in vitro transcribed RNA is combined with the reaction buffer, GTP, SAM, and the Vaccinia Capping Enzyme.

-

Incubation: The reaction mixture is incubated at 37°C for a specified time (typically 30-60 minutes) to allow for the capping and methylation reactions to proceed.

-

Enzyme Inactivation and RNA Purification: The reaction is stopped, and the enzyme is inactivated, typically by heat or by the addition of EDTA. The capped RNA is then purified from the reaction mixture using standard RNA purification methods, such as phenol-chloroform extraction followed by ethanol precipitation or spin column chromatography.

-

Verification of Capping: The efficiency of the capping reaction can be assessed by various methods, including polyacrylamide gel electrophoresis (PAGE) to observe the slight increase in molecular weight, or by functional assays such as in vitro translation.

Visualizations

The following diagrams illustrate key processes and workflows related to 7-methylguanine.

Figure 1: Eukaryotic translation initiation pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemlab.truman.edu [chemlab.truman.edu]

- 5. The periodic synthesis of S-adenosylmethionine: protein methyltransferases during the HeLa S-3 cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Enzymatic release of 7-methylguanine from methylated DNA by rodent liver extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Eukaryotic translation - Wikipedia [en.wikipedia.org]

- 9. Five-prime cap - Wikipedia [en.wikipedia.org]

- 10. 7-Methylguanine adducts in DNA are normally present at high levels and increase on aging: analysis by HPLC with electrochemical detection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 7-Methylguanine adducts in DNA are normally present at high levels and increase on aging: analysis by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. yeasenbio.com [yeasenbio.com]

- 13. Steady-state levels of 7-methylguanine increase in nuclear DNA of postmitotic mouse tissues during aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Acute dosing and p53-deficiency promote cellular sensitivity to DNA methylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The role of 7-Methylguanine in eukaryotic mRNA cap structure.

An In-depth Technical Guide to the Role of 7-Methylguanine in the Eukaryotic mRNA Cap Structure

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 7-methylguanosine (m7G) cap is a hallmark modification at the 5' end of eukaryotic messenger RNA (mRNA) and other select RNA polymerase II transcripts. This unique structure, featuring a guanine nucleotide methylated at the N7 position and linked to the transcript via an inverted 5'-5' triphosphate bridge, is fundamental to nearly every stage of the mRNA lifecycle. It serves as a critical quality control checkpoint, marking transcripts for nuclear export, protecting them from exonucleolytic degradation, and orchestrating their efficient translation into protein. The m7G cap is synthesized co-transcriptionally by a series of enzymatic activities and is recognized by specific cap-binding proteins in both the nucleus and the cytoplasm, which mediate its diverse functions. Given its central role in gene expression, the machinery responsible for m7G cap synthesis and recognition represents a significant area of interest for basic research and as a potential target for therapeutic intervention in diseases characterized by dysregulated translation, such as cancer. This guide provides a detailed examination of the m7G cap's structure, biosynthesis, molecular recognition, and multifaceted functions, supplemented with quantitative data, key experimental protocols, and pathway visualizations.

The Structure of the 7-Methylguanine Cap

The eukaryotic mRNA cap is a complex entity. The core structure, known as "Cap-0", consists of a 7-methylguanosine molecule linked to the first nucleotide of the nascent RNA transcript through a 5'-5' triphosphate linkage.[1] This inverted linkage is a key feature that distinguishes it from the standard 3'-5' phosphodiester bonds that form the RNA backbone, rendering the 5' end resistant to degradation by 5' exonucleases.[2]

Further modifications can occur on the first and second nucleotides of the transcript, primarily in higher eukaryotes:

-

Cap-0 (m7GpppN): The foundational structure with methylation only on the terminal guanine. This is the predominant form in lower eukaryotes like yeast.[1][3]

-

Cap-1 (m7GpppNm): Features an additional methylation on the 2'-hydroxyl group of the first transcribed nucleotide's ribose sugar.[1][3]

-

Cap-2 (m7GpppNmpNm): Includes 2'-O-methylation on both the first and second transcribed nucleotides.[1][3]

These additional methylations, particularly the Cap-1 structure, are crucial in metazoans for marking the mRNA as "self" to the innate immune system, thereby preventing an antiviral response to the cell's own transcripts.

Biosynthesis of the m7G Cap

The synthesis of the m7G cap is a co-transcriptional process, tightly coupled to the RNA polymerase II (Pol II) transcription cycle. The capping enzymes are recruited to the C-terminal domain (CTD) of Pol II as soon as the nascent transcript emerges from the polymerase complex.[4][5] The process occurs in three sequential enzymatic steps:

-

RNA 5'-Triphosphatase (RTPase) Activity: The first enzyme, an RNA 5'-triphosphatase, hydrolyzes the 5' triphosphate group of the nascent RNA, removing the terminal gamma-phosphate to yield a diphosphate end (ppN-).[6][7]

-

RNA Guanylyltransferase (GTase) Activity: Next, an RNA guanylyltransferase catalyzes the addition of a guanosine monophosphate (GMP) moiety from a GTP molecule to the diphosphate end of the RNA.[6][7] This reaction forms the distinctive 5'-5' triphosphate bridge, resulting in the unmethylated cap structure (GpppN-).[6] In metazoans, the RTPase and GTase activities are contained within a single bifunctional protein known as the capping enzyme (CE), whereas in yeast, they are separate proteins (Cet1p and Ceg1p, respectively).[2]

-

RNA (guanine-7-)methyltransferase (RNMT) Activity: The final step is the methylation of the guanine base at the N7 position. This reaction is catalyzed by RNA (guanine-7-)methyltransferase (RNMT), which transfers a methyl group from the donor molecule S-adenosylmethionine (SAM) to the cap, producing the mature Cap-0 structure (m7GpppN-) and S-adenosylhomocysteine (SAH).[2] In vertebrates, RNMT activity is significantly enhanced by its association with a small co-activator protein called RNMT-Activating Miniprotein (RAM).[6][8]

Cellular Machinery for m7G Cap Recognition

The functions of the m7G cap are mediated by specific protein complexes that recognize and bind to this unique structure. The primary cap-binding activities are segregated between the nucleus and the cytoplasm.

Nuclear Cap Recognition: The Cap-Binding Complex (CBC)

In the nucleus, the newly synthesized m7G cap is almost immediately bound by the nuclear Cap-Binding Complex (CBC).[9][10] CBC is a heterodimer composed of two subunits:

-

CBP20 (NCBP2): The smaller 20 kDa subunit that directly contacts the m7G cap through its RNA recognition motif (RRM).[11] The recognition involves sandwiching the 7-methylguanosine base between two conserved tyrosine residues.[12]

-

CBP80 (NCBP1): The larger 80 kDa subunit that does not directly contact the cap but binds to CBP20, stabilizing its conformation and significantly increasing its affinity for the cap.[5][12]

CBC acts as a master regulator of nuclear mRNA metabolism, linking transcription to downstream processing events.[10][13]

Cytoplasmic Cap Recognition: The eIF4F Complex

After the mRNA is exported to the cytoplasm, the CBC is typically replaced by the eukaryotic initiation factor 4E (eIF4E), a key component of the eIF4F complex, for cap-dependent translation.[9] The eIF4F complex is central to initiating protein synthesis and consists of:

-

eIF4E: The cap-binding protein. Its availability is a rate-limiting step in translation.[2] The m7G base is recognized through π-π stacking interactions between two conserved tryptophan residues in a hydrophobic pocket.[4]

-

eIF4G: A large scaffolding protein that binds to eIF4E, the poly(A)-binding protein (PABP), and the eIF3 complex, effectively circularizing the mRNA and recruiting the ribosomal machinery.

-

eIF4A: An RNA helicase that unwinds secondary structures in the 5' untranslated region (UTR) of the mRNA to facilitate ribosome scanning.

The binding of eIF4E to the m7G cap is a critical regulatory node, often targeted by signaling pathways (e.g., mTOR) to control global protein synthesis.

Core Functions of the 7-Methylguanine Cap

The m7G cap influences multiple, interconnected stages of an mRNA's life.

-

Promotion of Pre-mRNA Splicing: The CBC, bound to the cap, is crucial for the efficient splicing of the first intron. It is thought to recruit components of the spliceosome, such as the U1 snRNP, to the 5' splice site.[13]

-

mRNA Stability and Protection: The cap structure physically blocks the 5' end of the mRNA, protecting it from degradation by 5'→3' exonucleases.[2] The binding of CBC in the nucleus and eIF4E in the cytoplasm further shields the cap from decapping enzymes (like Dcp1/Dcp2), which would otherwise remove the cap and trigger rapid mRNA decay.[6]

-

Nuclear Export: The CBC is a key player in the export of mature mRNA from the nucleus to the cytoplasm. It interacts with the Transcription and Export (TREX) complex, facilitating the mRNA's passage through the nuclear pore complex.[13]

-

Translation Initiation: In the cytoplasm, the m7G cap is essential for the canonical, cap-dependent mechanism of translation initiation. The eIF4F complex recognizes the cap, recruits the 43S preinitiation complex (containing the 40S ribosomal subunit and initiator tRNA), and facilitates the scanning of the mRNA for the AUG start codon.[8] This process ensures that only intact, properly processed mRNAs are efficiently translated.

Quantitative Analysis of m7G Cap Interactions

The interactions between cap-binding proteins and the m7G cap have been extensively studied using biophysical methods. The dissociation constant (Kd) is a measure of binding affinity, where a lower Kd value indicates a stronger interaction.

Table 1: Binding Affinities of Cap-Binding Proteins

| Protein Complex | Ligand (Cap Analog) | Method | Dissociation Constant (Kd) | Reference(s) |

| Murine eIF4E | m7GpppG | Fluorescence | 561 nM | [14] |

| Murine eIF4E | m7GTP | Fluorescence | ~0.25 µM | [2] |

| Human eIF4E | m7GDP | Fluorimetry | Varies (µM range) | [15] |

| Schistosome eIF4E | m7GpppG | Fluorescence | 0.14 ± 0.01 µM | [16] |

| Schistosome eIF4E | m2,2,7GpppG | Fluorescence | 0.72 ± 0.05 µM | [16] |

| Human CBC (CBP20/80) | m7GpppG | Crystallography | High Affinity (nM range) | [5][17] |

| Yeast CBC (Cbp20/80) | m7G-capped RNA | Mutagenesis | High Affinity | [17] |

Note: Binding affinities can vary based on experimental conditions (e.g., temperature, buffer composition) and the specific protein construct used.

Table 2: Kinetic Parameters of Capping Enzymes

Enzyme kinetics are described by the Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of the maximum, and the catalytic rate constant (kcat), or turnover number.[12][18] The ratio kcat/Km represents the catalytic efficiency of the enzyme.[18]

| Enzyme | Organism | Substrate | Km | kcat | kcat/Km | Reference(s) |

| Guanylyltransferase | ||||||

| Ceg1p | S. cerevisiae | GTP | 5 µM | - | - | |

| Ceg1p | S. cerevisiae | ppG-RNA | 4 µM | - | - | |

| Methyltransferase | ||||||

| RNMT | Human | GpppA-RNA | 190 ± 38 nM | 93 ± 8 h⁻¹ | 0.14 s⁻¹µM⁻¹ | [14] |

| RNMT | Human | S-Adenosylmethionine (SAM) | 91 ± 1.2 nM | 93 ± 8 h⁻¹ | - | [14] |

| RNMT-RAM Complex | Human | Py-FLINT probe | 3.5 ± 1.1 µM | 0.05 s⁻¹ | 0.014 s⁻¹µM⁻¹ |

Key Experimental Protocols for m7G Cap Analysis

A variety of techniques are employed to study the m7G cap, from its synthesis to its interaction with proteins.

Post-Transcriptional Enzymatic Capping of In Vitro Transcribed RNA

This protocol is used to generate capped mRNA for functional studies, such as in vitro translation or transfection.[18]

-

In Vitro Transcription (IVT): Synthesize RNA from a linear DNA template containing a T7, T3, or SP6 promoter using the corresponding RNA polymerase and NTPs. The resulting transcript will have a 5'-triphosphate group.

-

Purification: Purify the IVT product to remove the DNA template, unincorporated NTPs, and enzymes. This can be done using lithium chloride precipitation or column-based kits.

-

Capping Reaction Setup: In an RNase-free environment, combine the purified RNA with a reaction buffer, GTP, the methyl donor S-adenosylmethionine (SAM), and a capping enzyme (e.g., Vaccinia Capping Enzyme, which has all three required activities).

-

Incubation: Incubate the reaction at 37°C for 1-2 hours to allow for the complete capping and methylation of the RNA transcripts.

-

Final Purification: Purify the capped mRNA to remove the capping enzyme and reaction byproducts. The resulting mRNA is ready for downstream applications.

Cap Analysis via Liquid Chromatography-Mass Spectrometry (LC-MS)

The CAP-MAP (Cap Analysis Protocol with Minimal Analyte Processing) method provides a sensitive way to identify and quantify different cap structures from cellular mRNA.

-

mRNA Isolation: Isolate total RNA from cells or tissues and enrich for polyadenylated (poly(A)) mRNA using oligo(dT)-conjugated magnetic beads.

-

Nuclease Digestion: Digest the purified mRNA with a nuclease, such as Nuclease P1, which cleaves the phosphodiester bonds to release nucleotide 5'-monophosphates and intact cap dinucleotides (e.g., m7GpppN).

-

LC Separation: Inject the digested sample into a liquid chromatography system, often using a porous graphitic carbon (PGC) column, which is effective at separating the different cap structures based on their chemical properties.

-

Mass Spectrometry Analysis: Eluted molecules are ionized and analyzed by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored to unambiguously identify and quantify each type of cap structure (e.g., Cap-0, Cap-1).

Determination of Binding Affinity using a Nitrocellulose Filter-Binding Assay

This classic technique measures the interaction between a protein and a radiolabeled RNA ligand.[6][8]

-

RNA Labeling: Synthesize the RNA of interest (e.g., a short capped oligonucleotide) in the presence of a radiolabeled nucleotide (e.g., [α-³²P]UTP) to generate a "hot" probe.

-

Binding Reaction: Set up a series of reactions containing a fixed, low concentration of the radiolabeled RNA probe and varying concentrations of the purified cap-binding protein. Allow the reactions to incubate on ice to reach binding equilibrium.

-

Filtration: Pass each reaction mixture through a nitrocellulose membrane under a gentle vacuum. Proteins bind to nitrocellulose, while free nucleic acids typically pass through. If the protein is bound to the RNA, the radioactive RNA will be retained on the filter. A charged nylon membrane can be placed underneath to capture any unbound RNA that passes through.

-

Quantification: Measure the radioactivity retained on the nitrocellulose filter using a scintillation counter or phosphorimager.

-

Data Analysis: Plot the fraction of bound RNA against the protein concentration. Fit the data to a binding isotherm (e.g., a hyperbolic curve) to calculate the dissociation constant (Kd), which is the protein concentration at which 50% of the RNA is bound.

Therapeutic and Research Implications

The indispensable role of the m7G cap and its associated machinery in gene expression makes it a compelling target for drug development. Overexpression of the cap-binding protein eIF4E is a feature of many cancers and is linked to the preferential translation of mRNAs encoding growth and survival factors. Therefore, developing small molecule inhibitors that block the cap-binding pocket of eIF4E or disrupt the eIF4E-eIF4G interaction is an active area of oncology research. Furthermore, understanding the enzymatic process of capping is critical for the production of therapeutic mRNA, such as that used in mRNA vaccines, where efficient capping is essential for ensuring the stability and translational potency of the synthetic transcript.

Conclusion

The 7-methylguanosine cap is far more than a simple structural feature; it is a dynamic and essential modification that serves as a central hub for the regulation of eukaryotic gene expression. From its co-transcriptional synthesis, the m7G cap orchestrates the entire lifecycle of an mRNA molecule, ensuring its proper processing, nuclear export, stability, and ultimately, its efficient translation into protein. The intricate network of enzymes that create the cap and the specific protein complexes that recognize it provide numerous points of regulation that are critical for cellular homeostasis and are increasingly recognized as important targets for therapeutic development. Continued research into the nuanced roles of the m7G cap will undoubtedly uncover further layers of gene expression control and open new avenues for treating human disease.

References

- 1. mRNA capping enzyme complex | SGD [yeastgenome.org]

- 2. RNMT-dependent RNA cap methylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterisation of RNA guanine-7 methyltransferase (RNMT) using a small molecule approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Capping enzyme - Wikipedia [en.wikipedia.org]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of allosteric activation of human mRNA cap methyltransferase (RNMT) by RAM: insights from accelerated molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phylogeny of mRNA capping enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Kinetic characterization of human mRNA guanine-N7 methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. biorxiv.org [biorxiv.org]

- 14. uniprot.org [uniprot.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Accelerated mRNA decay in conditional mutants of yeast mRNA capping enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Human capping enzyme promotes formation of transcriptional R loops in vitro - PMC [pmc.ncbi.nlm.nih.gov]

7-Methylguanine: A Natural Inhibitor of PARP at the Crossroads of DNA Repair and Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical mediators of DNA repair and have emerged as significant targets in oncology. While synthetic PARP inhibitors have shown considerable clinical success, the exploration of naturally occurring inhibitors offers a promising avenue for novel therapeutic strategies with potentially favorable pharmacological profiles. This technical guide provides a comprehensive overview of 7-Methylguanine (7-MG), a naturally occurring modified purine nucleobase, as a direct inhibitor of PARP enzymes. We delve into the molecular mechanisms of its inhibitory action, present collated quantitative data on its efficacy, and provide detailed experimental protocols for its characterization. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of 7-MG and other natural PARP inhibitors.

Introduction: PARP and the Significance of its Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes central to a number of cellular processes, most notably DNA repair and the maintenance of genomic stability.[1] Upon detection of DNA single-strand breaks (SSBs), PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) from its substrate, nicotinamide adenine dinucleotide (NAD+).[1] This PARylation cascade serves as a scaffold to recruit other DNA repair factors, facilitating the restoration of DNA integrity.

The inhibition of PARP has proven to be a potent anti-cancer strategy, particularly in tumors with deficiencies in homologous recombination repair (HRR), such as those harboring BRCA1 or BRCA2 mutations. This concept, known as synthetic lethality, arises because the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication. In HRR-deficient cancer cells, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death.

7-Methylguanine: A Natural Purine with PARP Inhibitory Activity

7-Methylguanine (7-MG) is a modified purine nucleobase that arises from the methylation of guanine. While it is a known component of the 5' cap of messenger RNA, the free base has been identified as a natural inhibitor of PARP-1 and PARP-2.[2][3] Its ability to modulate the activity of these key DNA repair enzymes has positioned it as a compound of interest for cancer research and therapeutic development.[2]

Mechanism of PARP Inhibition by 7-Methylguanine

7-Methylguanine acts as a competitive inhibitor of PARP, directly competing with the enzyme's natural substrate, NAD+, for binding at the catalytic domain.[2] Molecular modeling and experimental data have elucidated the specific interactions between 7-MG and the PARP-1 active site. Key interactions include hydrogen bonding and nonpolar interactions with amino acid residues such as Gly863, Ala898, Ser904, and Tyr907.[4] This binding of 7-MG within the active site physically obstructs the entry and utilization of NAD+, thereby preventing the synthesis of PAR chains.[4]

A significant consequence of this inhibition is the "trapping" of PARP-1 on the DNA at the site of damage.[4] By preventing the auto-PARylation that is necessary for the dissociation of PARP-1 from DNA, 7-MG locks the enzyme onto the chromatin.[4] These trapped PARP-DNA complexes are themselves cytotoxic lesions, as they can interfere with DNA replication and transcription, leading to the formation of DSBs.[4] This trapping mechanism is a key feature of many potent PARP inhibitors and contributes significantly to their anti-tumor activity.[4]

Quantitative Data on 7-Methylguanine's Inhibitory Activity

The inhibitory potency of 7-Methylguanine against PARP enzymes has been quantified in several studies. The following table summarizes the key inhibitory constants.

| Enzyme Target | Parameter | Value | Assay Method | Reference |

| Human PARP-1 | IC50 | 150 µM | Radioactive Isotope Assay | [3][5] |

| Human PARP-1 | IC50 | 162 ± 4 µM | Fluorescence Anisotropy | [4] |

| Human PARP-1 | Ki | 61 ± 9 µM | Fluorescence Anisotropy | [4] |

| Murine PARP-2 | IC50 | 50 µM | Radioactive Isotope Assay | [3][5] |

IC50 (Half maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the target enzyme's activity. Ki (Inhibition constant) is an indication of the binding affinity of an inhibitor to an enzyme.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the PARP signaling pathway and a typical experimental workflow for assessing PARP inhibition.

Caption: PARP-1 signaling in DNA repair and the inhibitory mechanism of 7-Methylguanine.

Caption: Experimental workflows for in vitro and cell-based PARP inhibition assays.

Detailed Experimental Protocols

The following protocols are based on methodologies described in the cited literature for the assessment of 7-Methylguanine's inhibitory effect on PARP.

In Vitro PARP-1 Inhibition Assay (Fluorescence Anisotropy)

This assay measures the enzymatic activity of PARP-1 in real-time by monitoring changes in fluorescence anisotropy.

Materials:

-

Recombinant human PARP-1 enzyme

-

Fluorescein-labeled DNA duplex (as a PARP-1 activator)

-

7-Methylguanine

-

NAD+

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM DTT, 5 mM MgCl2

-

Multifunctional microplate reader with fluorescence polarization capabilities

Procedure:

-

Reaction Mixture Preparation: In a microplate, prepare the reaction mixture containing the assay buffer, 200 nM PARP-1, and 100 nM fluorescein-labeled DNA duplex.

-

Inhibitor Addition: Add varying concentrations of 7-Methylguanine (e.g., 0-450 µM) to the wells.

-

Reaction Initiation: Start the reaction by adding NAD+ to a final concentration of 100 µM.

-

Data Acquisition: Immediately begin measuring fluorescence anisotropy at 25°C. Excite the fluorescein probe at 495 nm and detect the emission at 520 nm.

-

Data Analysis:

-

To determine the IC50 value, plot the reaction rate as a function of the 7-MG concentration and fit the data to a dose-response curve.

-

To determine the mechanism of inhibition and the Ki value, perform the assay with varying concentrations of both 7-MG and NAD+.[4]

-

In Vitro PARP Inhibition Assay (Radioactive Isotope-Based)

This traditional method quantifies PARP activity by measuring the incorporation of radioactively labeled ADP-ribose from [3H]NAD+ into acceptor proteins.

Materials:

-

Recombinant human PARP-1 or murine PARP-2

-

Activated DNA

-

7-Methylguanine

-

[3H]NAD+

-

Unlabeled NAD+

-

PARP-1 Assay Buffer: 50 mM Tris-HCl (pH 8.0), 20 mM MgCl2, 150 mM NaCl, 7 mM β-mercaptoethanol

-

Trichloroacetic acid (TCA)

-

Scintillation counter

Procedure:

-

Reaction Setup: In a reaction tube, combine the appropriate assay buffer, activated DNA (2 O.D.260/ml), and the PARP enzyme.

-

Inhibitor Addition: Add varying concentrations of 7-Methylguanine.

-

Reaction Initiation: Start the reaction by adding a mixture of unlabeled NAD+ (final concentration 300 µM) and [3H]NAD+ (0.18 µCi).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).

-

Precipitation: Stop the reaction and precipitate the proteins by adding ice-cold TCA.

-

Washing: Wash the protein pellets to remove unincorporated [3H]NAD+.

-

Quantification: Resuspend the pellets in a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the log of the 7-MG concentration.

Cell-Based PARP Activity Assay (ELISA)

This assay quantifies the levels of PAR within cells, providing a measure of PARP activity in a more physiological context.

Materials:

-

Cancer cell line of interest (e.g., BRCA-deficient)

-

Cell culture medium and reagents

-

7-Methylguanine

-

DNA-damaging agent (e.g., H2O2 or methyl methanesulfonate (MMS))

-

Cell lysis buffer

-

Commercial PAR ELISA kit

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Inhibitor Treatment: Pre-treat the cells with varying concentrations of 7-Methylguanine for a specified duration (e.g., 1-3 hours).[3]

-

Induction of DNA Damage: To stimulate PARP activity, treat the cells with a DNA-damaging agent (e.g., 20 µM H2O2 for 10-15 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and then add cell lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate and normalize the samples.

-

PAR ELISA: Follow the manufacturer's instructions for the PAR ELISA kit. This typically involves adding the cell lysates to an antibody-coated plate, followed by incubation with detection antibodies and a substrate.

-

Data Acquisition: Read the absorbance or luminescence on a microplate reader.

-

Data Analysis: Plot the PAR levels against the 7-MG concentration to determine the cellular inhibitory effect.

Biological Functions and Therapeutic Potential

The inhibitory effect of 7-Methylguanine on PARP has significant biological consequences, particularly in the context of cancer. Studies have shown that 7-MG can accelerate the apoptotic death of BRCA-deficient breast cancer cells when used in combination with DNA-damaging chemotherapeutic agents like cisplatin and doxorubicin.[3][5] This suggests that 7-MG can act as a chemosensitizer, enhancing the efficacy of conventional cancer therapies in tumors with specific DNA repair defects.

The natural origin of 7-Methylguanine presents an attractive profile, potentially offering a different spectrum of off-target effects and bioavailability compared to synthetic inhibitors.[2] Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential, both as a standalone agent and in combination therapies.

Conclusion

7-Methylguanine stands out as a compelling natural inhibitor of PARP-1 and PARP-2. Its well-characterized competitive mechanism of action, coupled with its ability to trap PARP on DNA, underscores its potential as a valuable tool for cancer research and a lead compound for the development of novel anticancer agents. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further exploration of 7-MG and the broader class of natural PARP inhibitors. As the field of oncology continues to embrace targeted therapies and personalized medicine, the study of naturally derived compounds like 7-Methylguanine may unlock new and effective treatment modalities.

References

- 1. PARP assay [assay-protocol.com]

- 2. Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Poly(ADP-Ribose) Polymerase by Nucleic Acid Metabolite 7-Methylguanine - Nilov - Acta Naturae [actanaturae.ru]

- 4. Molecular Mechanisms of PARP-1 Inhibitor 7-Methylguanine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Poly(ADP-Ribose) Polymerase by Nucleic Acid Metabolite 7-Methylguanine - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Biology of 7-Methylguanine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methylguanine (7-MG) is a purine derivative of significant interest in cellular biology and pharmacology. Arising from both endogenous and exogenous methylation of guanine, its presence in nucleic acids is a hallmark of DNA damage, a critical component of the mRNA cap, and a modulator of key enzymatic processes. This technical guide provides an in-depth overview of the chemical properties, biological significance, and experimental methodologies related to 7-Methylguanine. It is intended to serve as a comprehensive resource for researchers in oncology, molecular biology, and drug development, offering detailed protocols and visual representations of relevant biological pathways.

Core Chemical Properties of 7-Methylguanine

7-Methylguanine is a modified purine nucleobase, structurally distinct from guanine by the presence of a methyl group at the N7 position of the purine ring. This modification significantly alters its chemical behavior and biological function.

Physicochemical Data

A summary of the key physicochemical properties of 7-Methylguanine is presented in Table 1. This data is essential for its handling, formulation, and analysis in a laboratory setting.

| Property | Value | Source(s) |

| IUPAC Name | 2-amino-7-methyl-1H-purin-6(7H)-one | [1] |

| Synonyms | N7-Methylguanine, Epiguanine | [1][2] |

| CAS Number | 578-76-7 | [1][2] |

| Molecular Formula | C₆H₇N₅O | [1][2] |

| Molar Mass | 165.15 g/mol | [1][2] |

| Melting Point | 370 °C | [1][3] |

| Appearance | White to light yellow solid powder | [4] |

| pKa (Strongest Acidic) | 9.8 | [5] |

| pKa (Strongest Basic) | Data not consistently available | |

| Solubility | Soluble in DMSO (~50 mg/mL), 1 M NaOH (~50 mg/mL). | [4][6] |

| UV Absorption (λmax) | 252, 281 nm | [6][7] |

Chemical Structure

The chemical structure of 7-Methylguanine is fundamental to its biological activity. The methylation at the N7 position introduces a positive charge, influencing its interaction with other molecules.

Biological Significance and Signaling Pathways

7-Methylguanine plays a multifaceted role in the cell, acting as a DNA lesion, a key component of the mRNA 5' cap, and an inhibitor of the DNA repair enzyme Poly(ADP-ribose) polymerase (PARP).

7-Methylguanine as a DNA Adduct and its Repair

Methylating agents, both endogenous (e.g., S-adenosylmethionine) and exogenous (e.g., environmental carcinogens), can modify the N7 position of guanine in DNA to form 7-Methylguanine. While not as directly mutagenic as O6-methylguanine, 7-MG can destabilize the glycosidic bond, leading to depurination and the formation of an abasic site, which is a potent mutagenic lesion. The primary mechanism for the removal of 7-MG from DNA is the Base Excision Repair (BER) pathway.

References

- 1. 7-Methylguanine | C6H7N5O | CID 135398679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-Methylguanine - Wikipedia [en.wikipedia.org]

- 3. 7-Methylguanine - CAS-Number 578-76-7 - Order from Chemodex [chemodex.com]

- 4. researchgate.net [researchgate.net]

- 5. Depurination from DNA of 7-methylguanine, 7-(2-aminoethyl)-guanine and ring-opened 7-methylguanines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. caymanchem.com [caymanchem.com]

The Guardian of Stability: A Technical Guide to 7-Methylguanine's Role in tRNA Structure and Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Transfer RNA (tRNA) molecules are central to the fidelity of protein synthesis. Their function is critically dependent on a stable and precise three-dimensional structure, which is in turn heavily influenced by a plethora of post-transcriptional modifications. Among these, the N7-methylguanosine (m7G) modification, predominantly found at position 46 in the variable loop, plays a crucial role in maintaining tRNA integrity and stability. This technical guide delves into the multifaceted functions of m7G in tRNA, exploring its impact on structural stability, the enzymatic machinery responsible for its deposition, and the profound consequences of its absence. We provide a comprehensive overview of the current understanding of m7G's role, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows. This document serves as a critical resource for researchers in molecular biology, drug development professionals targeting RNA-modifying enzymes, and scientists investigating the epitranscriptome's role in health and disease.

Introduction: The Significance of tRNA Modification

Transfer RNAs are not merely passive carriers of amino acids; they are dynamic molecules whose maturation, stability, and function are intricately regulated by over 100 distinct chemical modifications.[1][2] These modifications, introduced post-transcriptionally by specific enzymes, are critical for the proper folding of the canonical L-shaped tRNA structure, ensuring its recognition by aminoacyl-tRNA synthetases, ribosomes, and other components of the translational machinery.[1] Dysregulation of tRNA modifications has been increasingly linked to a variety of human diseases, including neurological disorders, metabolic diseases, and cancer, making the enzymes that catalyze these modifications attractive targets for therapeutic intervention.[3][4][5]

One of the most conserved and widespread modifications is the methylation of guanosine at the N7 position, creating 7-methylguanosine (m7G).[1][2] This modification is predominantly found at position 46, located in the variable loop of a large subset of tRNAs across bacteria and eukaryotes.[2][3][6][7] The m7G46 modification is not a mere decoration; it is a fundamental contributor to the thermodynamic stability and structural integrity of the tRNA molecule.

The Role of 7-Methylguanine in tRNA Stability and Structure

The primary function of m7G at position 46 is to stabilize the tertiary structure of tRNA.[1][2][7][8] This stabilization is achieved through the formation of a tertiary base pair triplet, C13-G22-m7G46, which helps to lock the D-arm and the variable loop together, reinforcing the core of the L-shaped structure.[1][2][8] The methylation of the N7 position of guanine introduces a positive charge to the base under physiological conditions, which is thought to further contribute to the electrostatic stabilization of the tRNA's sugar-phosphate backbone.[1]

The absence of m7G46 has been shown to have significant consequences for tRNA stability, particularly under conditions of thermal stress. In yeast, the lack of m7G renders cells sensitive to high temperatures.[9] In the extreme thermophilic eubacterium Thermus thermophilus, the m7G46 modification is essential for cell viability at high temperatures.[10][11] The lack of this single modification leads to a decrease in the melting temperature (Tm) of tRNA, resulting in its degradation and a subsequent depression of protein synthesis.[10][11]

Quantitative Impact of m7G46 on tRNA Thermal Stability

The stabilizing effect of m7G46 on tRNA can be quantified by measuring the change in melting temperature (Tm) in its presence versus its absence. Studies on Thermus thermophilus have provided concrete data on this effect.

| tRNA Species | Condition | Melting Temperature (Tm) in °C | Reference |

| Class I tRNA fraction | Wild-type (with m7G46) | 81.5 ± 0.2 | [10] |

| Class I tRNA fraction | ΔtrmB mutant (lacking m7G46) | 80.2 ± 0.2 | [10] |

| in vitro transcribed yeast tRNAPhe | Unmodified | 68.0 ± 0.2 | [10] |

| in vitro transcribed yeast tRNAPhe | With m7G46 | 69.5 ± 0.2 | [10] |

The Enzymatic Machinery of m7G Modification

The deposition of m7G at position 46 is catalyzed by a highly conserved methyltransferase complex.[3][6] In eukaryotes, including humans, this complex is a heterodimer composed of the catalytic subunit METTL1 (Methyltransferase-like 1) and its essential cofactor WDR4 (WD repeat-containing protein 4).[3][6][7] The yeast orthologs are Trm8 and Trm82, respectively.[6][9][12]

WDR4 acts as a scaffold protein, facilitating the interaction between METTL1 and the tRNA substrate.[7][13][14] Structural studies have revealed that WDR4 primarily contacts the T-arm of the tRNA, while METTL1 engages with the variable loop, positioning the G46 residue within its catalytic pocket.[7][13][14] The methyl group for this reaction is supplied by S-adenosylmethionine (SAM), which is converted to S-adenosylhomocysteine (SAH) in the process.[15]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];

} Figure 1: The tRNA m7G46 methylation pathway.

Functional Consequences of m7G Modification

The structural stabilization conferred by m7G46 has profound implications for tRNA function and overall cellular homeostasis.

Prevention of tRNA Degradation

A primary consequence of the absence of m7G46 is the increased susceptibility of tRNA to degradation. Hypomodified tRNAs are recognized and cleared by cellular RNA quality control pathways.[16] This degradation leads to a reduction in the available pool of functional tRNAs, which can impair global protein synthesis.[16]

Impact on Aminoacylation

While the m7G46 modification is crucial for tRNA stability, its direct impact on the efficiency of aminoacylation appears to be minimal under normal conditions. Studies on tRNAPhe from Thermus thermophilus have shown that the absence of m7G46 does not significantly affect the velocity of phenylalanine charging.[10][11] This suggests that while the modification is critical for maintaining the structural integrity of the tRNA, it may not be a primary recognition element for the cognate aminoacyl-tRNA synthetase. However, by preventing tRNA degradation, m7G indirectly ensures a sufficient supply of properly folded tRNA for efficient aminoacylation.

Role in Codon-biased Translation and Cellular Processes

Recent evidence suggests that m7G modification may play a role in optimizing the translation of specific subsets of mRNAs. The presence of m7G-modified tRNAs can influence ribosome translocation speed, and a lack of this modification can lead to ribosome pausing at codons decoded by these tRNAs.[17] Dysregulation of the METTL1/WDR4 complex has been implicated in various cancers, where it can lead to altered translation of oncogenic transcripts.[3][4][18] Furthermore, mutations in WDR4 are associated with human developmental disorders such as microcephaly, underscoring the critical role of m7G tRNA modification in proper cellular function and development.[7][19]

Experimental Protocols

A variety of experimental techniques are employed to study m7G modification in tRNA. Below are detailed methodologies for key experiments.

tRNA Isolation and Purification

Objective: To isolate total tRNA from cells for subsequent analysis.

Materials:

-

Cell pellet

-

TRIzol reagent or similar acid-phenol-based lysis solution

-

Chloroform

-

Isopropanol

-

75% Ethanol (prepared with DEPC-treated water)

-

Nuclease-free water

-

Anion-exchange chromatography columns or size-exclusion chromatography columns

Procedure:

-

Homogenize the cell pellet in TRIzol reagent (1 mL per 5-10 x 106 cells).

-

Incubate for 5 minutes at room temperature to permit complete dissociation of nucleoprotein complexes.

-

Add 0.2 mL of chloroform per 1 mL of TRIzol. Shake vigorously for 15 seconds and incubate at room temperature for 3 minutes.

-

Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.

-

Transfer the upper aqueous phase containing RNA to a fresh tube.

-

Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol used. Incubate at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Wash the RNA pellet once with 75% ethanol.

-

Air-dry the pellet and resuspend in nuclease-free water.

-

To isolate the tRNA fraction (typically < 200 nt), further purification by anion-exchange or size-exclusion chromatography is recommended. Alternatively, polyacrylamide gel electrophoresis (PAGE) can be used to separate small RNAs.

Quantitative Analysis of m7G by HPLC-Coupled Mass Spectrometry (HPLC-MS)

Objective: To quantify the level of m7G relative to other nucleosides in a tRNA sample.

Materials:

-

Purified tRNA

-

Nuclease P1

-

Bacterial alkaline phosphatase

-

HPLC system with a C18 reverse-phase column

-

Triple quadrupole mass spectrometer

Procedure:

-

Digest 1-5 µg of purified tRNA to individual nucleosides by incubating with nuclease P1 followed by bacterial alkaline phosphatase.

-

Inject the digested sample into the HPLC-MS system.

-

Separate the nucleosides using a reverse-phase C18 column with a gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate).

-

Detect and quantify the nucleosides using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific mass transitions for each nucleoside (canonical and modified) are monitored.

-

Calculate the relative abundance of m7G by comparing its peak area to the sum of the peak areas of the canonical nucleosides.

Analysis of m7G Stoichiometry by m7G-quant-seq

Objective: To determine the fraction of tRNA molecules that are modified with m7G at specific sites.

Materials:

-

Purified small RNA (<200 nt)

-

Potassium borohydride (KBH4)

-

Depurination buffer (e.g., sodium acetate, pH 2.9)

-

Reverse transcriptase (e.g., HIV RT)

-

Reagents for library preparation for high-throughput sequencing

Procedure:

-

Reduce the m7G in the RNA sample by treatment with KBH4. This step is followed by a mild depurination step which leads to the efficient conversion of the reduced m7G into an abasic site.[15][20][21]

-

The RNA with the abasic site is then used as a template for reverse transcription. The abasic site induces misincorporations (mutations) and deletions by the reverse transcriptase.[15][20][21]

-

The resulting cDNA is used to prepare a library for high-throughput sequencing.

-

The sequencing data is analyzed to calculate the total variation rate (sum of mutations and deletions) at the known m7G position. This variation rate is then used to infer the stoichiometry of the m7G modification.[15][20][21]

Conclusion and Future Perspectives

The 7-methylguanosine modification at position 46 is a cornerstone of tRNA stability and, by extension, a critical regulator of translational fidelity and cellular health. Its role extends beyond a simple structural scaffold, influencing a network of other tRNA modifications and impacting the translation of specific mRNA cohorts. The enzymatic complex responsible for m7G deposition, METTL1/WDR4, has emerged as a significant player in both normal development and disease pathogenesis, particularly in cancer.

Future research will likely focus on several key areas. A deeper understanding of the substrate specificity of the METTL1/WDR4 complex will be crucial to elucidate why only a subset of tRNAs are modified. The development of specific and potent inhibitors of METTL1 could offer novel therapeutic avenues for cancers that exhibit overexpression of this enzyme. Furthermore, exploring the interplay between m7G and other tRNA modifications in the context of the "tRNA modification network" will provide a more holistic view of how the epitranscriptome fine-tunes protein synthesis in response to cellular needs and environmental stresses. The continued development of sensitive and quantitative methods for tRNA modification analysis will be paramount to advancing these research frontiers. This guide provides a solid foundation for professionals in the field to build upon as they unravel the intricate roles of m7G in the complex world of RNA biology.

References

- 1. researchgate.net [researchgate.net]

- 2. N7-Methylguanine at position 46 (m7G46) in tRNA from Thermus thermophilus is required for cell viability at high temperatures through a tRNA modification network. | Sigma-Aldrich [sigmaaldrich.com]

- 3. Frontiers | Regulatory Factors for tRNA Modifications in Extreme- Thermophilic Bacterium Thermus thermophilus [frontiersin.org]

- 4. Thermophoretic melting curves quantify the conformation and stability of RNA and DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Biochemistry of Aminoacyl tRNA Synthetase and tRNAs and Their Engineering for Cell-Free and Synthetic Cell Applications [frontiersin.org]

- 6. Transfer RNA Modification Enzymes from Thermophiles and Their Modified Nucleosides in tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N7-Methylguanine at position 46 (m7G46) in tRNA from Thermus thermophilus is required for cell viability at high temperatures through a tRNA modification network - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural basis of regulated m7G tRNA modification by METTL1-WDR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Temperature-Dependent tRNA Modifications in Bacillales | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Kinetic discrimination of tRNA identity by the conserved motif 2 loop of a class II aminoacyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Distinct kinetic mechanisms of the two classes of Aminoacyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Transfer RNA modifications and cellular thermotolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Beyond the Anticodon: tRNA Core Modifications and Their Impact on Structure, Translation and Stress Adaptation - PMC [pmc.ncbi.nlm.nih.gov]